molecular formula C11H13N3O2 B14900085 5-((1h-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide

5-((1h-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide

Cat. No.: B14900085
M. Wt: 219.24 g/mol
InChI Key: ZNESLNKWKPLATG-UHFFFAOYSA-N
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Description

5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide is a heterocyclic compound that features both pyrazole and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide typically involves the reaction of pyrazole derivatives with furan carboxylic acid derivatives. One common method includes the condensation of 1H-pyrazole-1-methanol with N-ethylfuran-2-carboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dichloromethane at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-((1H-Pyrazol-1-yl)methyl)-N-methylfuran-2-carboxamide
  • 5-((1H-Pyrazol-1-yl)methyl)-N-propylfuran-2-carboxamide
  • 5-((1H-Pyrazol-1-yl)methyl)-N-isopropylfuran-2-carboxamide

Uniqueness

5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-ethyl-5-(pyrazol-1-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C11H13N3O2/c1-2-12-11(15)10-5-4-9(16-10)8-14-7-3-6-13-14/h3-7H,2,8H2,1H3,(H,12,15)

InChI Key

ZNESLNKWKPLATG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(O1)CN2C=CC=N2

Origin of Product

United States

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